molecular formula C9H19Br2N B11925929 1-(5-Bromopentyl)pyrrolidine Hydrobromide

1-(5-Bromopentyl)pyrrolidine Hydrobromide

Cat. No.: B11925929
M. Wt: 301.06 g/mol
InChI Key: YHDGFGHEYXDAED-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is commonly used in various research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in synthetic chemistry and other scientific fields .

Preparation Methods

The synthesis of 1-(5-Bromopentyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-(5-Bromopentyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromopentyl)pyrrolidine Hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Synthetic Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industrial Applications: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and receptor signaling .

Comparison with Similar Compounds

1-(5-Bromopentyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:

    1-(5-Chloropentyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and chemical properties.

    1-(5-Iodopentyl)pyrrolidine Hydrobromide: The presence of an iodine atom in this compound imparts different reactivity compared to the bromine-containing compound.

    1-(5-Fluoropentyl)pyrrolidine Hydrobromide: The fluorine atom in this compound leads to unique chemical properties and reactivity.

Each of these compounds has distinct chemical properties and reactivity, making them suitable for different applications in scientific research and industry.

Properties

Molecular Formula

C9H19Br2N

Molecular Weight

301.06 g/mol

IUPAC Name

1-(5-bromopentyl)pyrrolidine;hydrobromide

InChI

InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-9H2;1H

InChI Key

YHDGFGHEYXDAED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCBr.Br

Origin of Product

United States

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